molecular formula C17H21NO4 B2858637 6-methoxy-2-oxo-N,N-dipropyl-2H-chromene-3-carboxamide CAS No. 433706-10-6

6-methoxy-2-oxo-N,N-dipropyl-2H-chromene-3-carboxamide

Cat. No.: B2858637
CAS No.: 433706-10-6
M. Wt: 303.358
InChI Key: QMNCOHOCOZNKBS-UHFFFAOYSA-N
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Description

6-methoxy-2-oxo-N,N-dipropyl-2H-chromene-3-carboxamide is a chemical compound known for its versatile applications in scientific research. This compound belongs to the class of coumarin derivatives, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-2-oxo-N,N-dipropyl-2H-chromene-3-carboxamide typically involves the reaction of 6-methoxy-2-oxo-2H-chromene-3-carboxylic acid with N,N-dipropylamine under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-methoxy-2-oxo-N,N-dipropyl-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and bases like sodium hydride (NaH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce hydroxyl derivatives .

Scientific Research Applications

6-methoxy-2-oxo-N,N-dipropyl-2H-chromene-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing other complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of pancreatic lipase, which is relevant for obesity treatment.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-methoxy-2-oxo-N,N-dipropyl-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. For instance, as a pancreatic lipase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of dietary fats. This inhibition is competitive, meaning the compound competes with the natural substrate for binding to the enzyme .

Comparison with Similar Compounds

Similar Compounds

    6-methoxy-2-oxo-2H-chromene-3-carboxylic acid: Another coumarin derivative with similar structural features.

    6-bromo-N-methyl-2-oxo-2H-chromene-3-carboxamide: A brominated analogue with different biological activities.

Uniqueness

6-methoxy-2-oxo-N,N-dipropyl-2H-chromene-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dipropylamino group enhances its lipophilicity and potential for enzyme inhibition compared to other similar compounds.

Properties

IUPAC Name

6-methoxy-2-oxo-N,N-dipropylchromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4/c1-4-8-18(9-5-2)16(19)14-11-12-10-13(21-3)6-7-15(12)22-17(14)20/h6-7,10-11H,4-5,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMNCOHOCOZNKBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)C1=CC2=C(C=CC(=C2)OC)OC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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